3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid

CMP-sialic acid synthetase Sugar nucleotide activation Substrate specificity

3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid (KDN; CAS 22594-61-2) is a naturally occurring deaminated member of the sialic acid family, characterized by a hydroxyl group at the C5 position instead of the N-acylamide group found in the major mammalian sialic acids N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). This structural distinction confers fundamentally altered recognition by sialic acid-metabolizing enzymes and immune receptors, establishing KDN as a non-redundant tool for dissecting sialobiology.

Molecular Formula C9H16O9
Molecular Weight 268.22 g/mol
CAS No. 22594-61-2
Cat. No. B1220876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid
CAS22594-61-2
Synonyms2-KDN
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid
2-oxo-3-deoxy-D-glycero-galactononulosonic acid
3-deoxy-D-glycero-D-galacto-2-nonulosonic acid
3-deoxyglycero-galacto-nonulosonic acid
3-deoxyglycerogalacto-2-nonulopyranosonic acid
deoxy-KDN
sialosonic acid
siaX
Molecular FormulaC9H16O9
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
InChIInChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1
InChIKeyCLRLHXKNIYJWAW-QBTAGHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid (KDN): Sialic Acid Analog Procurement and Research Selection Guide


3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid (KDN; CAS 22594-61-2) is a naturally occurring deaminated member of the sialic acid family, characterized by a hydroxyl group at the C5 position instead of the N-acylamide group found in the major mammalian sialic acids N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) [1]. This structural distinction confers fundamentally altered recognition by sialic acid-metabolizing enzymes and immune receptors, establishing KDN as a non-redundant tool for dissecting sialobiology [2].

Differentiates sialic acid enzyme specificity
Supports sialic acid receptor recognition studies
Enables CMP-KDN pathway reconstitution

Why Neu5Ac or Neu5Gc Cannot Substitute for KDN in Specialized Assays


The presence of an N-acyl substituent in Neu5Ac and Neu5Gc versus a hydroxyl group in KDN dictates fundamentally different molecular recognition by key enzymes in sialic acid activation, transfer, and catabolism [1]. Consequently, substituting Neu5Ac for KDN—or vice versa—in experimental or industrial workflows will yield non-transferable results, as KDN exhibits distinct substrate preferences for CMP-sialic acid synthetases [2], differential stability as a donor substrate in vertebrate sialyltransferases [3], and unique susceptibility profiles to sialidases [4].

!
CMP-sialic acid synthetase substrate preference may shift
!
Sialyltransferase donor substrate stability may differ
!
Sialidase susceptibility profile may not transfer

Quantitative Differentiation of 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid (KDN) Against Sialic Acid Analogs


KDN Exhibits Superior Kinetic Efficiency as a Substrate for CMP-Sialic Acid Synthetase Relative to Neu5Ac and Neu5Gc

In direct kinetic assays using CMP-sialic acid synthetase from rainbow trout testis, KDN demonstrated a markedly higher catalytic efficiency compared to the common mammalian sialic acids Neu5Ac and Neu5Gc [1]. This preference is not a universal property of all synthetases but defines a critical species- and tissue-specific distinction that governs the biosynthesis of KDN-containing glycoconjugates in certain organisms [1].

Catalytic efficiency
Reported
KDN Vmax/Km 4.4×10⁻³ min⁻¹
1.9× Neu5Ac; 2.4× Neu5Gc
Supports CMP-KDN synthesis efficiency
Trout testis synthetase, pH 9–10
CMP-sialic acid synthetase Sugar nucleotide activation Substrate specificity

KDN is Activated 2.5- to 3.1-Fold Faster than Neu5Ac and Neu5Gc by CMP-Kdn Synthetase

Time-resolved ¹H NMR spectroscopy was employed to directly compare the relative reaction rates of CMP-Kdn synthetase with its three natural substrates [1]. The study quantified the initial velocities of CMP-sialic acid formation, revealing a clear kinetic preference for KDN.

Activation rate
Reported
KDN activated 2.5× faster than Neu5Ac
3.1× faster than Neu5Gc
Supports efficient CMP-KDN donor preparation
¹H NMR monitoring
CMP-Kdn synthetase Enzyme kinetics NMR spectroscopy

KDN α2,6-Linked Glycoconjugates Demonstrate Complete Resistance to Exosialidase Cleavage Unlike Neu5Ac

The stability of the KDN glycosidic linkage was assessed in a comparative study where neoglycoproteins containing terminal KDNα2→6Gal or Neu5Acα2→6Gal residues were subjected to exosialidase treatment [1]. The Neu5Ac linkage was efficiently cleaved, whereas the KDN linkage was completely refractory to enzymatic hydrolysis [1].

Sialidase stability
Reported
KDNα2→6Gal: resistant
Neu5Acα2→6Gal: sensitive
Supports sialidase-resistant glycan design
Exosialidase treatment
Sialidase resistance Glycan stability Exoglycosidase

KDN Display on NTHi Lipooligosaccharide Blunts Neu5Ac-Mediated Complement Resistance

The functional consequence of KDN versus Neu5Ac incorporation into bacterial surface glycans was examined in a model using nontypeable Haemophilus influenzae (NTHi) [1]. While Neu5Ac display on lipooligosaccharide (LOS) enhances resistance to complement-mediated killing, the substitution of Neu5Ac with KDN reversed this protective phenotype, increasing bacterial susceptibility to host immune defenses [1].

Virulence phenotype
Reported
KDN: increased complement susceptibility
Neu5Ac: enhanced resistance
Supports host-pathogen interaction studies
NTHi LOS model
Host-pathogen interaction Immune evasion Bacterial pathogenesis

Human Poly-α2,8-Sialyltransferase (ST8Sia IV) Fails to Stabilize CMP-Kdn as a Donor Substrate

Molecular dynamics simulations comparing the stability of donor substrate complexes with human ST8Sia IV revealed a stark difference between CMP-Neu5Ac and CMP-Kdn [1]. While CMP-Neu5Ac formed a stable complex with the human enzyme active site, CMP-Kdn was unstable and explored alternative conformations, indicating it cannot serve as an effective donor for polysialylation by this human transferase [1].

Donor complex stability
Reported
CMP-Kdn: unstable, explores alternative conformations
CMP-Neu5Ac: effectively stabilized
Explains KDN absence in human polysialic acid
Molecular dynamics simulations of ST8Sia IV
Sialyltransferase Donor substrate specificity Molecular dynamics

Monoclonal Antibody mAb.kdn8kdn Uniquely Recognizes α2→8-Linked Oligo/Poly-KDN Sequences

A monoclonal antibody (mAb.kdn8kdn) was generated and characterized for its ability to specifically recognize α2→8-linked oligo- and polymers of KDN [1]. ELISA-based specificity testing demonstrated that this antibody binds exclusively to (→8KDNα2→)n sequences and exhibits no cross-reactivity with the analogous (→8Neu5Acα2→)n or (→8Neu5Gcα2→)n chains found in polysialic acid [1].

Antibody specificity
Reported
KDN oligo/polyKDN: strong specific binding
Neu5Ac/Neu5Gc polymers: no binding
Supports KDN-glycotope detection
mAb.kdn8kdn ELISA
Monoclonal antibody Glycan detection Immunohistochemistry

Validated Applications for 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid (KDN) Based on Comparative Evidence


In Vitro Enzymatic Synthesis of KDN-Containing Glycoconjugates

KDN is the required substrate for the efficient production of CMP-KDN by specialized synthetases (e.g., from rainbow trout) where it exhibits up to 2.4-fold higher catalytic efficiency than Neu5Ac [1]. The resulting KDN-glycans, such as KDNα2→6Gal-terminated structures, are uniquely resistant to exosialidases, making them ideal as stable probes or therapeutic candidates in sialidase-rich environments [2].

Investigating Bacterial Immune Evasion and Anti-Virulence Strategies

KDN serves as a critical comparator to Neu5Ac in host-pathogen interaction studies. Its incorporation into bacterial LOS, as demonstrated in NTHi, directly abrogates the complement resistance conferred by Neu5Ac, thereby exposing key virulence mechanisms [3]. This makes KDN an essential compound for researchers screening for anti-virulence agents that target sialic acid utilization pathways.

Probing Sialyltransferase Specificity and Evolution

The differential stability of CMP-Kdn versus CMP-Neu5Ac in the active site of human ST8Sia IV [4] defines KDN as an indispensable tool for structure-function studies of sialyltransferases. It enables precise mapping of the molecular determinants governing donor substrate selection and provides insight into the evolutionary divergence of sialylation machinery between vertebrates and other taxa.

Specific Detection and Localization of KDN Glycotopes

The existence of monoclonal antibody mAb.kdn8kdn, which is exclusively specific for α2→8-linked oligo/polyKDN sequences and does not cross-react with Neu5Ac or Neu5Gc polymers [5], makes KDN an essential reagent for generating positive controls and for use in immunohistochemical or ELISA-based assays aimed at detecting this unique post-translational modification in biological samples.

Application
Selection Property
Validation Focus
In vitro synthesis of KDN glycoconjugates
CMP-KDN synthetase substrate preference
Sialidase-resistant glycan stability
Bacterial immune evasion mechanism studies
Differential LOS surface display
Complement resistance phenotype shift
Sialyltransferase structure-function studies
Donor substrate complex stability
Polysialylation donor specificity review
KDN glycan detection in biological samples
α2→8-linked KDN oligomer antibody specificity
Glycotope immunohistochemistry/ELISA validation
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